molecular formula C15H10Cl3FO B1327768 3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone CAS No. 898781-43-6

3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone

Cat. No.: B1327768
CAS No.: 898781-43-6
M. Wt: 331.6 g/mol
InChI Key: CPICBFMLHQTGSZ-UHFFFAOYSA-N
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Description

This compound, 3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone, is a high-purity synthetic organic chemical of significant interest in medicinal chemistry and pharmaceutical research. It features a propiophenone core structure asymmetrically substituted with halogenated phenyl rings—a 3-chloro-4-fluorophenyl group and a 2,6-dichlorophenyl group. This specific pattern of halogenation is often explored in drug discovery to fine-tune the molecular properties of lead compounds, including their bioavailability, metabolic stability, and binding affinity to biological targets . Chemically, it serves as a versatile building block (synthon) for the synthesis of more complex molecules. Its molecular formula is C₁₅H₁₀Cl₃FO, with a calculated molecular weight of 331.60 g/mol . Researchers utilize this dichloropropiophenone derivative in the development of potential therapeutic agents. The structural motif of halogenated phenyl groups is commonly investigated for creating molecules with biological activity, and similar scaffolds have been studied for applications such as antitubercular agents . The presence of multiple chlorine atoms and a fluorine atom makes it a valuable intermediate for further chemical transformations, including nucleophilic substitutions and cross-coupling reactions, to create diverse chemical libraries for screening. WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Ensure safety data sheets (SDS) are consulted and all appropriate personal protective equipment (PPE) is worn when handling this chemical.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3FO/c16-10-2-1-3-11(17)15(10)14(20)7-5-9-4-6-13(19)12(18)8-9/h1-4,6,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPICBFMLHQTGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644929
Record name 3-(3-Chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-43-6
Record name 1-Propanone, 3-(3-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone typically involves the reaction of 3-chloro-4-fluorobenzene with 2,6-dichlorobenzoyl chloride under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane. The reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine substituents on the aromatic rings are activated toward nucleophilic substitution due to the electron-withdrawing effects of adjacent fluorine and other chlorine atoms.

  • Meta- and Para-Directing Effects :
    The 3-chloro-4-fluorophenyl group directs incoming nucleophiles to specific positions. For example, hydroxide or amine nucleophiles may replace chlorine at positions ortho or para to the fluorine atom .

  • Reagents and Conditions :
    Reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–150°C). Catalysts like copper(I) iodide or palladium complexes enhance substitution efficiency in cross-coupling reactions.

Reaction Type Reagents/Conditions Product Source
Aromatic Chlorine SubstitutionKNH₂/NH₃, −33°CAmine or hydroxyl derivatives
Ullmann CouplingCuI, 1,10-phenanthroline, 110°CBiaryl derivatives

Reduction of the Carbonyl Group

The ketone moiety is susceptible to reduction, forming secondary alcohols.

  • Catalytic Hydrogenation :
    Using H₂ and Pd/C or Raney Nickel under mild conditions (25–50°C, 1–3 atm H₂) reduces the carbonyl to a hydroxyl group .

  • Chemical Reductants :
    NaBH₄ or LiAlH₄ in THF or Et₂O selectively reduce the ketone without affecting aromatic halogens .

Reduction Method Conditions Yield Notes Source
Microbial ReductionRhodotorula spp., 25°C, 144h33–96%Stereoselective alcohol formation
LiAlH₄ in THF0°C to reflux, 2–6h>90%Rapid and quantitative

Electrophilic Aromatic Substitution

Electron-withdrawing groups deactivate the rings toward electrophilic attacks but direct substituents to meta/para positions relative to halogens.

  • Nitration :
    Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups para to fluorine or chlorine.

  • Halogenation :
    Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens to less hindered positions .

Reaction Electrophile Position Source
NitrationNO₂⁺Para to fluorine
BrominationBr⁺Meta to chlorine

Oxidation Reactions

The ketone group is resistant to further oxidation, but side-chain modifications are possible:

  • Side-Chain Oxidation :
    Strong oxidants like KMnO₄/H₂SO₄ may cleave the propane chain, forming carboxylic acids .

  • Ring Oxidation :
    Ozone or peroxides under UV light induce ring hydroxylation or epoxidation.

Cross-Coupling Reactions

The halogenated aromatic system participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    Reacts with aryl boronic acids using Pd(PPh₃)₄ and Na₂CO₃ to form biaryl structures.

  • Buchwald-Hartwig Amination :
    Introduces amine groups via Pd₂(dba)₃ and Xantphos .

Coupling Type Catalyst Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄Biaryl ketones70–85%
UllmannCuI/1,10-phenanthrolineAryl ethers60–75%

Biochemical Transformations

Microbial systems (e.g., Rhodotorula marina) reductively metabolize the ketone to chiral alcohols, demonstrating potential in asymmetric synthesis .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Fluorinated compounds have been extensively studied for their potential anticancer properties. The introduction of fluorine atoms can enhance the metabolic stability and bioactivity of drug candidates. For instance, fluorinated derivatives are known to interact effectively with biological targets, potentially leading to the development of new anticancer therapies. Research indicates that fluorination can improve the selectivity and potency of these compounds against cancer cells, making them valuable in drug design .

1.2 Pharmacokinetics and Drug Metabolism
Fluorinated compounds are often more resistant to metabolic degradation due to the strength of the carbon-fluorine bond compared to carbon-hydrogen bonds. This characteristic allows for prolonged action of drugs in the body, which is crucial for therapeutic efficacy. Studies have shown that drugs containing fluorine can evade certain metabolic pathways, enhancing their pharmacokinetic profiles .

Agrochemicals

2.1 Herbicides and Pesticides
The agricultural sector has seen an increase in the use of fluorinated compounds in herbicides and pesticides. Fluorination can modify the physicochemical properties of active ingredients, improving their effectiveness and selectivity against pests while reducing environmental impact. The enhanced lipophilicity and solubility from fluorination allow for better absorption by plants and more efficient target action against pests .

Material Science

3.1 Polymer Chemistry
In material science, 3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone can be utilized in the synthesis of advanced polymers with improved thermal stability and mechanical properties. The incorporation of fluorinated units into polymer backbones can lead to materials with unique characteristics such as hydrophobicity and chemical resistance, making them suitable for various industrial applications .

Case Studies

Study Focus Findings
Study on Anticancer Fluorinated CompoundsEvaluated the efficacy of fluorinated compounds in targeting cancer cellsDemonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential for drug development
Research on Agrochemical ApplicationsInvestigated the effectiveness of fluorinated herbicidesShowed enhanced selectivity and reduced environmental toxicity compared to non-fluorinated counterparts
Polymer Development StudyExplored the use of fluorinated compounds in creating new materialsFound that polymers exhibited superior thermal stability and resistance to solvents

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2’,6’-dichloropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s ability to bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of halogenated propiophenones, several of which share structural similarities but differ in substituent positions or halogen types. Below is a comparative analysis based on structural analogs identified in the literature (Table 1) and their inferred properties.

Table 1: Structural Comparison of Halogenated Propiophenone Derivatives

Compound Name Substituents (Positions) CAS Number Key Structural Differences
3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone 3-Cl, 4-F (phenyl); 2',6'-Cl (propiophenone) N/A Fluorine substitution enhances polarity
3-(3-Chlorophenyl)-2',4'-dichloropropiophenone 3-Cl (phenyl); 2',4'-Cl (propiophenone) 898788-99-3 Asymmetric 2',4'-Cl reduces symmetry
2',6'-Dichloro-3-phenylpropiophenone Phenyl (no halogens); 2',6'-Cl 898788-41-5 Lacks fluorine; lower electronegativity
3-(4-Chlorophenyl)-2',6'-dichloropropiophenone 4-Cl (phenyl); 2',6'-Cl 898788-78-8 Chlorine vs. fluorine at phenyl position

Key Comparative Insights

Electronic Effects: The fluorine atom in this compound increases electron-withdrawing effects compared to analogs with only chlorine substituents (e.g., 2',6'-Dichloro-3-phenylpropiophenone, CAS 898788-41-5). This may enhance reactivity in nucleophilic substitutions or metal-catalyzed couplings .

Symmetry and Crystallinity: The 2',6'-dichloro substitution on the propiophenone ring confers axial symmetry, likely improving crystal packing efficiency compared to asymmetric analogs like 2',4'-dichloro derivatives (CAS 898788-99-3). Such symmetry is advantageous for crystallographic studies using programs like SHELXL .

Physicochemical Properties: Melting Points: While specific data are absent in the provided evidence, fluorine’s high electronegativity and the compound’s symmetry suggest a higher melting point than non-fluorinated analogs (e.g., CAS 898788-41-5). Solubility: The fluorine atom may increase solubility in polar aprotic solvents (e.g., DMSO) relative to fully chlorinated derivatives.

Biological Activity

3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone, known for its complex structure and significant biological properties, has garnered attention in pharmacological research. This compound is characterized by the presence of halogen substituents, which are often associated with enhanced biological activity. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula: C15_{15}H12_{12}Cl2_{2}F1_{1}O
  • Molecular Weight: 305.16 g/mol
  • CAS Number: 347-93-3

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer and antimicrobial properties. The halogenated phenyl groups enhance its interaction with biological targets, making it a candidate for further research.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from different studies:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (breast cancer)12.41Induction of apoptosis via caspase activation
HCT-116 (colon cancer)9.71Cell cycle arrest in the S phase
PC3 (prostate cancer)7.36Inhibition of CDK4 and Cyclin D1 expression

These findings indicate that the compound induces apoptosis and disrupts cell cycle progression, which are critical mechanisms in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The minimum inhibitory concentrations (MICs) against selected bacteria are as follows:

Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotic
E. coli50Comparable to ceftriaxone
S. aureus40More potent than ampicillin
P. aeruginosa30Similar inhibition zone diameter

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Disruption : It causes cell cycle arrest, particularly in the S phase, preventing cancer cell proliferation.
  • Antibacterial Mechanism : The presence of halogen substituents enhances membrane permeability and disrupts bacterial cell wall synthesis.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on MCF-7 Cells : A study indicated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as active caspase-3 levels .
  • In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor growth rates compared to control groups, suggesting effective systemic bioavailability and therapeutic action .

Q & A

Q. What are the key considerations for synthesizing 3-(3-Chloro-4-fluorophenyl)-2',6'-dichloropropiophenone with high regioselectivity?

  • Methodological Answer : Regioselective synthesis requires precise control of halogenation and coupling steps. For chloro-fluorophenyl intermediates, Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling can be optimized using sterically hindered bases (e.g., KOtBu) to direct substitution patterns . Temperature gradients (e.g., 0–5°C for halogenation) minimize side reactions. Monitor reaction progress via TLC or HPLC with UV detection (λ = 254 nm) to confirm intermediate purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR : Compare 1H^1H and 13C^{13}C spectra with PubChem data for chlorofluorophenyl derivatives to confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Use ESI+ or EI modes to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with Cl/F atoms .
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase; retention time deviations >5% indicate impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³, PAC-2: 23 mg/m³) for inhalation risks .
  • Waste Disposal : Segregate halogenated waste and use inert absorbents (e.g., diatomite) for spills. Partner with certified waste management firms for disposal .
  • PPE : Wear nitrile gloves, safety goggles, and fume hoods during synthesis to prevent dermal/ocular exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound’s polymorphs?

  • Methodological Answer : Polymorphism affects NMR and XRD results. For structural ambiguity:
  • Single-Crystal XRD : Resolve crystal packing differences (e.g., monoclinic vs. orthorhombic systems) using datasets with R-factors <5% .
  • Vibrational Spectroscopy : Compare experimental IR/Raman peaks (e.g., C-Cl stretches at 550–600 cm1^{-1}) with DFT-calculated spectra to identify conformational isomers .

Q. What experimental designs mitigate matrix effects in environmental degradation studies of this compound?

  • Methodological Answer :
  • HSI Imaging : Use hyperspectral imaging (400–1000 nm) to track degradation products in wastewater. Calibrate with spiked samples (0.1–10 ppm) to account for organic matrix interference .
  • Stabilization : Cool samples to 4°C during 9-hour assays to reduce thermal degradation of labile intermediates .
  • LC-MS/MS : Quantify degradation products (e.g., dechlorinated analogs) using MRM transitions optimized for Cl/F isotopic signatures .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrophilic aromatic substitution (EAS) sites. Compare Fukui indices (f+f^+) to prioritize reactive positions .
  • MD Simulations : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation behavior under catalytic conditions .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in enzyme inhibition assays?

  • Methodological Answer :
  • Control Experiments : Test for nonspecific binding using inactive enantiomers or fluorinated analogs (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) .
  • Kinetic Profiling : Perform Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition. IC50_{50} variations >30% suggest assay interference (e.g., solvent DMSO >1% v/v) .

Q. What strategies validate conflicting environmental persistence data?

  • Methodological Answer :
  • Half-Life Studies : Conduct OECD 307 soil degradation tests under controlled humidity (60%) and microbial activity (CFU counts >106^6/g). Compare DT50_{50} values across soil types .
  • QSAR Models : Apply EPI Suite to predict biodegradability; deviations >50% from experimental data indicate unaccounted metabolites (e.g., hydroxylated derivatives) .

Tables for Key Parameters

Parameter Method Reference
Regioselectivity in SynthesisSuzuki-Miyaura coupling (KOtBu)
PAC-1 Exposure LimitOSHA HCS Guidelines
C-Cl Stretch (IR)DFT/B3LYP/6-311+G(d,p)
Hyperspectral Imaging (HSI)Pollution Variability Calibration

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